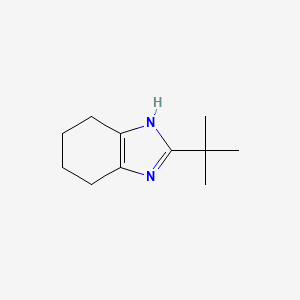

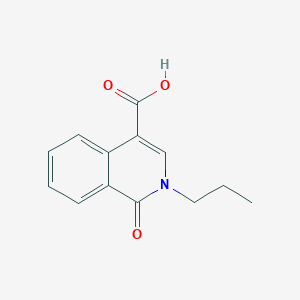

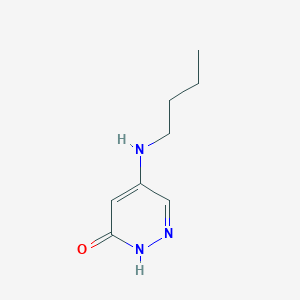

2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole

Descripción general

Descripción

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a constituent of many bioactive heterocyclic compounds and is very important in medicinal chemistry . These compounds are known to have diverse biological and clinical applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a subject of interest for researchers. They have synthesized a variety of benzimidazole derivatives and screened them for various biological activities .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives allows them to interact easily with the biopolymers of the living system. They are structural isosters of naturally occurring nucleotides .Aplicaciones Científicas De Investigación

Organic Synthesis

2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole: is utilized in organic synthesis as a building block for more complex molecules. Its structure is versatile for modifications and can act as a precursor for various organic reactions. For instance, it can undergo substitution reactions to introduce additional functional groups that can lead to the synthesis of novel organic compounds with potential applications in medicinal chemistry and material science .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential to act as a scaffold for pharmaceuticals. The benzimidazole core is a common motif in drugs due to its mimicry of nucleotides, allowing it to interact with biological macromolecules. Derivatives of this compound have been studied for their role as calcium channel inhibitors and blockers of α1-adrenoreceptors , which are important targets for cardiovascular diseases .

Supramolecular Chemistry

The benzimidazole derivative is known to form polynuclear complexes with different metal ions. This property is significant in supramolecular chemistry, where these complexes can be used to construct larger molecular assemblies. These assemblies have applications ranging from catalysis to the development of new materials with unique properties .

Neurological Disorders

Research has indicated that modifications of the benzimidazole core can lead to compounds that modulate potassium channels. These modulators are being investigated for the treatment and prevention of disorders of the nervous system. The ability to influence ion channels is crucial for managing diseases such as epilepsy and neuropathic pain .

Hematological Malignancies

The structural core of this compound has been included in the development of selective cyclin-dependent kinase-9 inhibitors . These inhibitors are promising candidates for the treatment of hematological malignancies, such as leukemia and lymphoma. The benzimidazole derivative’s role in these inhibitors highlights its importance in the search for new cancer therapies .

Environmental Applications

Recently, the compound has found application in the construction of bicyclic fused triazolium ionic liquids . These ionic liquids have been designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides. They also show promise in applications like dye-sensitized solar cells, where they serve as nonvolatile electrolytes .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-11(2,3)10-12-8-6-4-5-7-9(8)13-10/h4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJYHAYBRFUZIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(N1)CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-butyl-4,5,6,7-tetrahydro-1H-benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

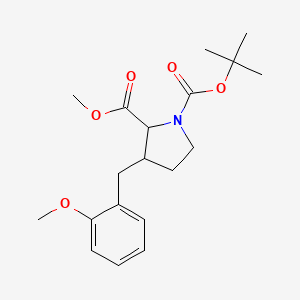

![tert-Butyl 4-hydroxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinecarboxylate](/img/structure/B1467676.png)

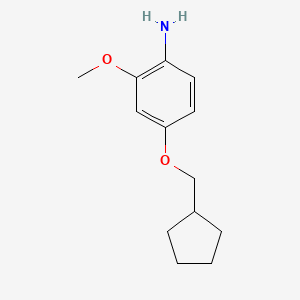

![2-[(2-Isopropyl-1-piperazinyl)methyl]phenol](/img/structure/B1467681.png)

![[5-(3,5-Difluorophenyl)-4-methyl-2-pyrimidinyl]methanol](/img/structure/B1467683.png)

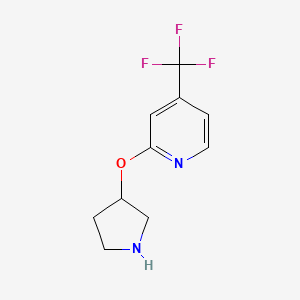

![tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate](/img/structure/B1467687.png)